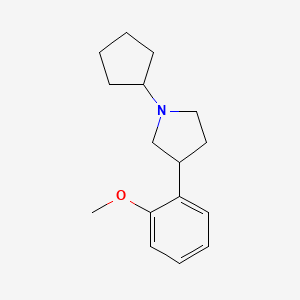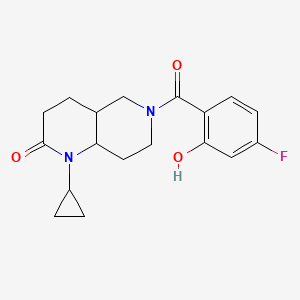
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride, also known as ABT-594, is a synthetic compound that has been studied for its potential use as an analgesic. It was first synthesized in 1996 by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Specifically, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is thought to activate the α4β2 nAChR subtype, which is involved in pain signaling. By activating these receptors, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride may reduce pain perception.
Biochemical and Physiological Effects:
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and it has also been shown to have anti-inflammatory effects. In addition, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride in lab experiments is that it has a high degree of selectivity for the α4β2 nAChR subtype, which reduces the risk of off-target effects. However, one limitation is that 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research on 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride. One area of interest is the development of more efficient synthesis methods that could make 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride more readily available for research. Another area of interest is the investigation of the potential use of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride in the treatment of other conditions, such as depression and anxiety. Finally, there is a need for further research to fully understand the mechanism of action of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride and its potential for use as an analgesic.
合成方法
The synthesis of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride involves several steps, including the reaction of 2-cyclobutenone with an amine to form a cyclobutylamine intermediate. This intermediate is then reacted with an azepane derivative to form the final product, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride. The synthesis of 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride is a complex process that requires specialized equipment and expertise.
科学研究应用
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been studied extensively for its potential use as an analgesic. It has been shown to be effective in animal models of acute and chronic pain, and it has also been studied in human clinical trials. In addition, 2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride has been investigated for its potential use in the treatment of other conditions, such as depression and anxiety.
属性
IUPAC Name |
2-(1-aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-14(2)6-5-10-17(11-9-14)13(18)12-15(16)7-4-8-15;/h3-12,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYTZDDVXHUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(CC1)C(=O)CC2(CCC2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclobutyl)-1-(4-ethyl-4-methylazepan-1-yl)ethanone;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)


![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)
![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)